16-Epinormacusine B

Übersicht

Beschreibung

16-Epinormacusine B is a chemical compound belonging to the class of alkaloids. It is derived from the plant Voacanga africana and has shown significant potential in various scientific research fields. This compound is known for its unique structural properties and diverse applications, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 16-Epinormacusine B involves several key steps. One of the primary methods includes the stereospecific and enantiospecific total synthesis from commercially available d-tryptophan methyl ester. The process involves a combination of the asymmetric Pictet-Spengler reaction, Dieckmann cyclization, and a stereocontrolled intramolecular enolate-driven palladium-mediated cross-coupling reaction . Another method employs a chemospecific and regiospecific hydroboration/oxidation at the C(16)-C(17) position .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of commercially available starting materials and well-established reaction conditions facilitates the potential for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 16-Epinormacusine B undergoes various chemical reactions, including:

Oxidation: The oxidation of the 16-hydroxymethyl group present in the axial position is achieved with the Corey-Kim reagent.

Reduction: Reduction reactions can be performed using reagents like TFA/Et3SiH.

Substitution: Substitution reactions involving the nitrogen atom in the indole ring are also possible.

Common Reagents and Conditions:

Oxidation: Corey-Kim reagent

Reduction: Trifluoroacetic acid (TFA) and triethylsilane (Et3SiH)

Substitution: Various nucleophiles can be used depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as 16-epivellosimine and polyneuridine aldehyde .

Wissenschaftliche Forschungsanwendungen

The biological activity of 16-Epinormacusine B has been investigated in several studies, revealing its potential in various applications:

- Antitumor Activity : Research has shown that this compound exhibits significant cytotoxic effects against a range of cancer cell lines. Studies indicate that it induces apoptosis through modulation of cellular stress pathways, particularly the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway .

- Neuroprotective Effects : Preliminary findings suggest that the compound may also possess neuroprotective properties, making it a candidate for further exploration in neurodegenerative disease models. This aspect is particularly relevant given the increasing interest in indole alkaloids for treating conditions like Alzheimer's disease .

Case Studies

Several case studies have documented the efficacy of this compound and related compounds:

- In Vitro Studies : A notable study tested this compound against 60 different tumor cell lines, including leukemia and non-small cell lung cancer. The results demonstrated significant cytotoxicity across multiple lines, with mechanisms linked to apoptosis induction via ER stress modulation .

- Xenograft Models : In vivo studies using xenograft models have shown robust antitumor effects at dosages around 160 mg/kg, providing a foundation for potential clinical applications.

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study Focus | Cell Lines Tested | Activity Observed | Mechanism Involved |

|---|---|---|---|

| Antitumor Activity | 60 tumor cell lines | Significant cytotoxicity | ER stress modulation |

| Neuroprotective Effects | Various neurodegenerative models | Reduced neuroinflammation | NF-kB pathway inhibition |

| Clinical Efficacy | Xenograft models | Robust antitumor effects | Apoptosis induction |

Wirkmechanismus

The mechanism of action of 16-Epinormacusine B involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is known to interact with various cellular receptors and enzymes, influencing cellular processes and signaling pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

- 16-Epinormacusine B

- 16-Epiaffinisine

- Dehydro-16-epiaffinisine

- Norfluorocurarine-N(4)-oxide

- 16-Decarbomethoxyvoacamine-pseudoindoxyl

Comparison: this compound stands out due to its unique structural features and the specific reactions it undergoes. Compared to similar compounds, it offers distinct advantages in terms of its synthetic accessibility and potential applications in various fields. Its unique stereochemistry and functional groups make it a valuable compound for further research and development.

Biologische Aktivität

16-Epinormacusine B is an indole alkaloid belonging to the sarpagine group, characterized by its complex pentacyclic structure. The molecular formula of this compound is with a molecular weight of approximately 294.39 g/mol. This compound has garnered attention due to its notable biological activities, particularly in pharmacological contexts.

Structural Characteristics

The unique structural framework of this compound includes multiple stereogenic centers, which play a significant role in its biological interactions. The stereochemistry of the compound is crucial for its pharmacological properties, influencing how it interacts with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₂N₂O |

| Molecular Weight | 294.39 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 472.7 ± 45.0 °C at 760 mmHg |

| Flash Point | 239.7 ± 28.7 °C |

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

Comparative Analysis with Related Compounds

Several compounds share structural or functional similarities with this compound, each exhibiting unique biological activities:

| Compound Name | Structural Characteristics | Biological Activity |

|---|---|---|

| 16-Epiaffinisine | Similar pentacyclic structure | Neuroprotective and analgesic effects |

| Vellosimine | Indole alkaloid | Antimicrobial properties |

| Polyneuridine Aldehyde | Related to sarpagine group | Potential neuroprotective effects |

The uniqueness of this compound lies in its specific stereochemical configuration, which may lead to distinct interactions within biological systems that are not present in related alkaloids.

While detailed studies on the specific mechanisms of action for this compound are still emerging, research on related indole alkaloids suggests several potential pathways:

- Interaction with Neurotransmitter Receptors : Indole alkaloids often interact with neurotransmitter systems, which could explain their neuroprotective effects.

- Enzyme Modulation : These compounds may also influence enzyme activity associated with neurological functions.

Case Studies and Research Findings

- Neuroprotective Studies : Investigations into the neuroprotective capabilities of sarpagine alkaloids have shown promise in models of neurodegeneration, indicating that this compound could exhibit similar protective effects.

- Antimicrobial Testing : Although direct evidence for antimicrobial activity specific to this compound is limited, studies on structurally similar compounds have demonstrated efficacy against various pathogens.

Conclusion and Future Directions

The biological activity of this compound presents a promising avenue for future research, particularly in medicinal chemistry and pharmacology. Understanding its interactions with biological systems could lead to the development of novel therapeutic agents targeting neurological disorders and infections. Continued exploration into its synthesis and biological properties is essential for harnessing its full potential.

Further research is warranted to elucidate the specific mechanisms through which this compound exerts its biological effects and to explore its potential applications in clinical settings.

Eigenschaften

CAS-Nummer |

604-99-9 |

|---|---|

Molekularformel |

C19H22N2O |

Molekulargewicht |

294.4 g/mol |

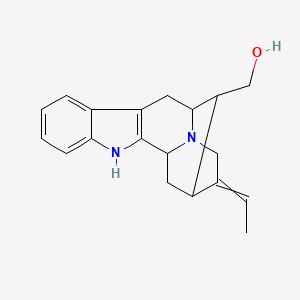

IUPAC-Name |

[(1S,12S,13R,14R,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol |

InChI |

InChI=1S/C19H22N2O/c1-2-11-9-21-17-8-14-12-5-3-4-6-16(12)20-19(14)18(21)7-13(11)15(17)10-22/h2-6,13,15,17-18,20,22H,7-10H2,1H3/b11-2-/t13-,15+,17-,18-/m0/s1 |

InChI-Schlüssel |

VXTDUGOBAOLMED-VICVVEARSA-N |

SMILES |

CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO |

Isomerische SMILES |

C/C=C\1/CN2[C@H]3C[C@@H]1[C@H]([C@@H]2CC4=C3NC5=CC=CC=C45)CO |

Kanonische SMILES |

CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Normacusine B; Tombozin; Tombozine; Vellosiminol; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.